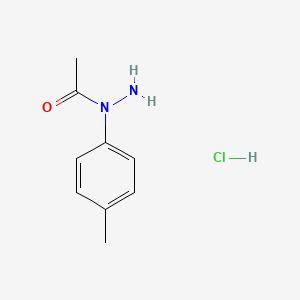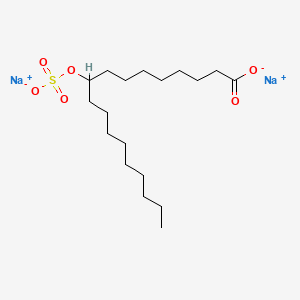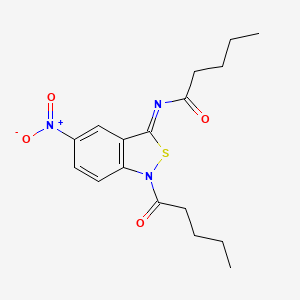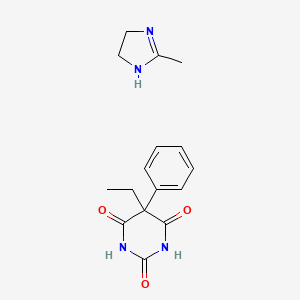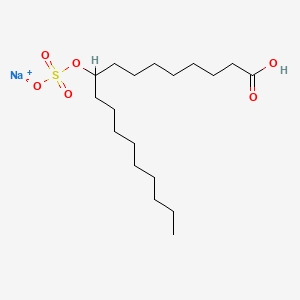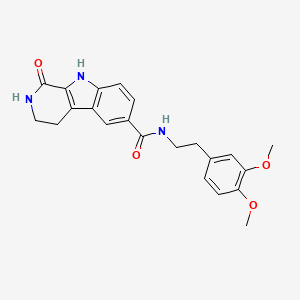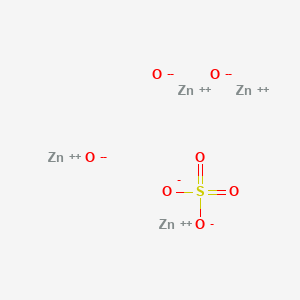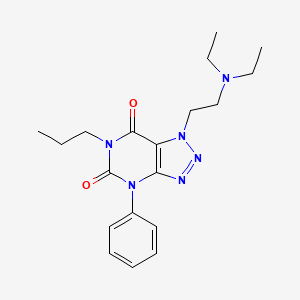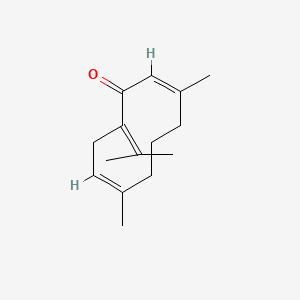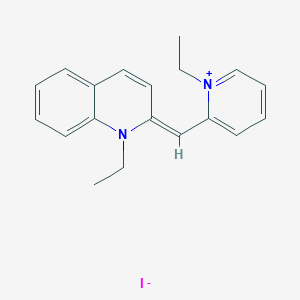
1-Ethyl-2-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 253-902-3, also known as 2,2’-azobis(2-methylpropionitrile), is an organic compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating to release nitrogen gas and free radicals, which are essential for initiating polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CH3C(CN)(OH)CH3+N2H4→(CH3C(CN)N)2+2H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction between acetone cyanohydrin and hydrazine hydrate is carefully monitored. The product is then purified through recrystallization to obtain high-purity 2,2’-azobis(2-methylpropionitrile).
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These free radicals are highly reactive and can initiate various polymerization reactions, including:
Addition Polymerization: The free radicals generated from the decomposition of 2,2’-azobis(2-methylpropionitrile) add to monomers, leading to the formation of polymers.
Substitution Reactions: In some cases, the free radicals can also participate in substitution reactions with other organic compounds.
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. The presence of solvents such as toluene or benzene can facilitate the decomposition process.
Major Products Formed
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals then initiate the polymerization of monomers to form polymers.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: It is extensively used as a radical initiator in the synthesis of various polymers, including polyacrylonitrile, polymethyl methacrylate, and polystyrene.
Biological Studies: In biological research, 2,2’-azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems and to induce oxidative stress in cell cultures.
Material Science: It is employed in the preparation of advanced materials, such as hydrogels and nanocomposites, where controlled radical polymerization is essential.
Industrial Applications: In industry, 2,2’-azobis(2-methylpropionitrile) is used in the production of plastics, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These free radicals then initiate polymerization reactions by adding to monomers, leading to the formation of polymer chains. The molecular targets in this process are the double bonds of the monomers, which react with the free radicals to form new covalent bonds.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Peroxide: Another commonly used radical initiator in polymerization reactions. It decomposes to form benzoyloxy radicals.
Potassium Persulfate: Used as an initiator in emulsion polymerization processes. It generates sulfate radicals upon decomposition.
Uniqueness of 2,2’-azobis(2-methylpropionitrile)
2,2’-azobis(2-methylpropionitrile) is unique due to its ability to generate free radicals at relatively low temperatures compared to other initiators. This property makes it particularly useful in polymerization processes that require precise control over reaction conditions.
Properties
CAS No. |
38361-66-9 |
|---|---|
Molecular Formula |
C19H21IN2 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
(2E)-1-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]quinoline;iodide |
InChI |
InChI=1S/C19H21N2.HI/c1-3-20-14-8-7-10-17(20)15-18-13-12-16-9-5-6-11-19(16)21(18)4-2;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
NJYFZUAQYHSOPW-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1/C(=C/C2=CC=CC=[N+]2CC)/C=CC3=CC=CC=C31.[I-] |
Canonical SMILES |
CCN1C(=CC2=CC=CC=[N+]2CC)C=CC3=CC=CC=C31.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


